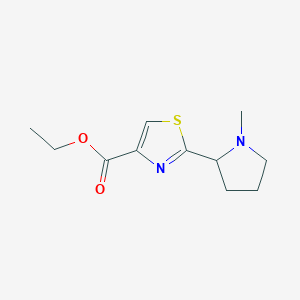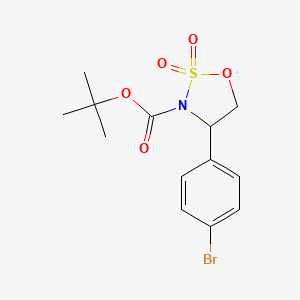
2-Hydrazinyl-6-methylisonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-6-methylisonicotinonitrile is a chemical compound that belongs to the class of hydrazinyl derivatives of nicotinonitrile. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure features a hydrazine group attached to a methyl-substituted nicotinonitrile ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-methylisonicotinonitrile typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of 2-chloro-6-methylisonicotinonitrile with hydrazine hydrate in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
2-Hydrazinyl-6-methylisonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like aldehydes, ketones, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Hydrazones, hydrazides, and other substituted products.
科学研究应用
2-Hydrazinyl-6-methylisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
相似化合物的比较
Similar Compounds
- 2-Hydrazinyl-6-methylnicotinonitrile
- 2-Hydrazinyl-6-methylpyridine
- 2-Hydrazinyl-6-methylisonicotinic acid
Uniqueness
2-Hydrazinyl-6-methylisonicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct reactivity and properties compared to other hydrazinyl derivatives. Its combination of a hydrazine group and a nitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
属性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC 名称 |
2-hydrazinyl-6-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-5-2-6(4-8)3-7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11) |
InChI 键 |
LXAFZUICTCKGIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)NN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)



![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
![Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)





